molecular formula C16H15BrN2O4S B2357170 1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922090-06-0

1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

货号: B2357170
CAS 编号: 922090-06-0
分子量: 411.27
InChI 键: WTZMLLLPMAWGRN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H15BrN2O4S and its molecular weight is 411.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound with a unique structural framework that includes a dibenzo[b,f][1,4]oxazepine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer research.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrN2O4S, with a molecular weight of 411.27 g/mol. The presence of the bromo substituent and methanesulfonamide group enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC16H15BrN2O4S
Molecular Weight411.27 g/mol
Purity95%

Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms. These include:

  • Dopamine D2 Receptor Antagonism : Similar compounds have been shown to act as dopamine D2 receptor antagonists, suggesting potential applications in treating psychiatric disorders.
  • Anticancer Activity : The structural features of this compound may contribute to its anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Biological Activity

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Preliminary studies suggest that similar dibenzo derivatives exhibit antibacterial properties against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Neuropharmacological Effects

Due to its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems. It is hypothesized that it could modulate serotonin or norepinephrine levels, potentially leading to antidepressant effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Anticancer Studies : A study demonstrated that dibenzo[b,f][1,4]oxazepine derivatives showed cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest.
  • Neuropharmacological Research : Research indicated that compounds with similar structures could significantly reduce depressive-like behaviors in animal models, suggesting their potential as antidepressants .
  • Antibacterial Activity : A study focusing on related oxazepine derivatives reported effective antibacterial activity against specific strains of bacteria, highlighting their potential as therapeutic agents against infections.

Comparative Analysis with Similar Compounds

The following table compares the biological activity of this compound with other related compounds.

Compound NameBiological ActivityUnique Aspects
1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Potential anticancer activityUnique dibenzo structure
N-methyl-N-(8-methylbenzo[b,f][1,4]oxazepin)Antidepressant effectsLacks bromination but retains similar activity
4-bromoquinoline derivativesDiverse reactivity patternsKnown for various pharmacological activities

属性

IUPAC Name

1-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4S/c1-10-3-5-15-13(7-10)19(2)16(20)12-8-11(4-6-14(12)23-15)18-24(21,22)9-17/h3-8,18H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZMLLLPMAWGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CBr)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。